molecular formula C10H9NS2 B2501396 2-(Allylthio)benzo[d]thiazole CAS No. 22388-07-4

2-(Allylthio)benzo[d]thiazole

Cat. No. B2501396
CAS RN: 22388-07-4
M. Wt: 207.31
InChI Key: BBSXEAQRDHEFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylthio)benzo[d]thiazole is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antitumor Activity

2-(Allylthio)benzo[d]thiazole derivatives have shown potential in antitumor activity. In particular, some derivatives synthesized from this compound exhibited significant in vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cells, with inhibitory concentrations in the range of 40–68 μg mL−1 (Ramadan et al., 2018).

Corrosion Inhibition

This compound has been studied as a corrosion inhibitor for mild steel in acidic solutions. It demonstrates significant corrosion retardation through a mixed inhibition mechanism, as evidenced by various analytical techniques including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Ech-chihbi et al., 2020).

Structural and Spectroscopic Studies

The structure and properties of 2-(benzo[d]thiazol-2-ylthio) derivatives have been extensively characterized using various methods like FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. These studies provide insights into the molecular geometry and behavior of these compounds (Inkaya, 2018).

Drug Discovery

Compounds derived from this compound serve as building blocks in drug discovery, offering multiple points of substitution for exploring chemical space around the molecule. This flexibility is crucial for synthesizing novel therapeutic agents (Durcik et al., 2020).

Molecular Docking and Anti-cancer Activity

Molecular docking studies have shown that 2-(benzo[d]thiazol-2-ylthio) derivatives exhibit efficient interaction with certain proteins, resulting in good anti-cancer activity. These compounds also demonstrate DNA binding capabilities and antimicrobial activities, making them valuable in the development of cancer therapeutics (Daisy et al., 2020).

Trypanosomatidic Infections Treatment

Enhanced benzothiazoles, including derivatives of this compound, have been identified as effective inhibitors of pteridine reductase-1, showing potential for treating Trypanosoma brucei and Leishmania infections (Linciano et al., 2019).

Synthesis of Diverse Derivatives

Research has been focused on developing efficient synthesis methods for diverse benzo[d]thiazole derivatives, which are valuable as synthetic intermediates and biologically active compounds (Lin et al., 2014).

Future Directions

Benzothiazole derivatives, including 2-(Allylthio)benzo[d]thiazole, have shown promising pharmacological properties, making them a focus of ongoing research . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-prop-2-enylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSXEAQRDHEFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.